

Elucidating the Molecular Architecture of Trihydro(trimethylamine)aluminium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Trihydro(trimethylamine)aluminium*

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An In-depth Analysis for Researchers and Drug Development Professionals

Trihydro(trimethylamine)aluminium, systematically named alumane-trimethylamine complex and often abbreviated as $\text{AlH}_3 \cdot \text{N}(\text{CH}_3)_3$, is a Lewis acid-base adduct of significant interest in chemical synthesis and materials science. This technical guide provides a comprehensive elucidation of its chemical structure, supported by quantitative data from spectroscopic and diffraction studies, detailed experimental protocols for its characterization, and visualizations of its molecular framework.

Chemical Structure and Bonding

Trihydro(trimethylamine)aluminium is formed through the coordination of the lone pair of electrons on the nitrogen atom of trimethylamine to the electron-deficient aluminum atom of alane (AlH_3). This results in a stable, tetrahedral geometry around the aluminum center.

The molecular structure of **trihydro(trimethylamine)aluminium** has been determined in the gas phase by electron diffraction. In this state, the molecule exists as a monomer with C_{3v} symmetry. The key structural parameters are summarized in the table below.

It is important to note that in the solid state, **trihydro(trimethylamine)aluminium** exists as a dimer, with the formula $[(\text{CH}_3)_3\text{NAlH}_2(\mu\text{-H})]_2$. In this dimeric form, two $\text{AlH}_3 \cdot \text{N}(\text{CH}_3)_3$ units are bridged by two hydrogen atoms.

A visualization of the monomeric structure of **trihydro(trimethylamine)aluminium** is presented below.

Caption: Ball-and-stick model of the **trihydro(trimethylamine)aluminium** monomer.

Quantitative Structural and Spectroscopic Data

The following tables summarize the key quantitative data obtained from experimental studies on **trihydro(trimethylamine)aluminium**.

Table 1: Gas-Phase Electron Diffraction Data

Parameter	Value
Al-N bond length	$2.063 \pm 0.010 \text{ \AA}$
Al-H bond length	$1.558 \pm 0.015 \text{ \AA}$
N-C bond length	$1.474 \pm 0.003 \text{ \AA}$
C-H bond length	$1.112 \pm 0.004 \text{ \AA}$
$\angle \text{H-Al-N}$	$106.8 \pm 1.5^\circ$
$\angle \text{C-N-C}$	$109.0 \pm 0.5^\circ$
$\angle \text{Al-N-C}$	$109.9 \pm 0.5^\circ$

Table 2: NMR Spectroscopic Data

Nucleus	Chemical Shift (δ) [ppm]	Multiplicity
^1H (Al-H)	~4.0	Quartet
^1H (N-CH ₃)	~2.2	Singlet
^{27}Al	~125	Broad

Table 3: Infrared (IR) and Raman Spectroscopic Data

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
$\nu(\text{Al-H})$	~1780	Strong (IR)
$\nu(\text{Al-N})$	~550	Medium (IR, Raman)
$\delta(\text{AlH}_3)$	~750	Medium (IR)
$\nu(\text{N-C}_3)$	~850	Strong (IR)
$\rho(\text{CH}_3)$	~1100-1200	Medium (IR)

Experimental Protocols

Synthesis of Trihydro(trimethylamine)aluminium

Objective: To synthesize **trihydro(trimethylamine)aluminium** from lithium aluminium hydride and trimethylamine hydrochloride.

Materials:

- Lithium aluminium hydride (LiAlH_4)
- Trimethylamine hydrochloride ($(\text{CH}_3)_3\text{N}\cdot\text{HCl}$)
- Anhydrous diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Anhydrous benzene (C_6H_6)
- Nitrogen gas (N_2)
- Standard Schlenk line and glassware

Procedure:

- All manipulations are to be carried out under an inert atmosphere of dry nitrogen using Schlenk techniques.
- In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, a suspension of lithium aluminium hydride in anhydrous diethyl ether is prepared.

- A stoichiometric amount of trimethylamine hydrochloride is added portion-wise to the stirred suspension at room temperature.
- The reaction mixture is stirred for 12 hours at room temperature, during which time the evolution of hydrogen gas will be observed.
- After the reaction is complete, the precipitated lithium chloride is removed by filtration under nitrogen.
- The solvent (diethyl ether) is removed from the filtrate under reduced pressure to yield a white solid.
- The crude product is purified by sublimation or recrystallization from a suitable solvent like benzene to afford pure **trihydro(trimethylamine)aluminium**.

The workflow for the synthesis is illustrated in the following diagram:

Caption: Flowchart of the synthesis protocol for **trihydro(trimethylamine)aluminium**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: A sample is dissolved in a deuterated solvent (e.g., C_6D_6) in an NMR tube under an inert atmosphere. The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are referenced to a suitable internal standard (e.g., tetramethylsilane, TMS).
- ^{27}Al NMR: A sample is dissolved in a suitable solvent (e.g., toluene) in an NMR tube. The ^{27}Al NMR spectrum is recorded on a spectrometer equipped with a broadband probe. Chemical shifts are referenced to an external standard of aqueous $\text{Al}(\text{NO}_3)_3$.

Vibrational Spectroscopy:

- Infrared (IR) Spectroscopy: A solid sample is prepared as a Nujol mull or a KBr pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer in the range of $4000\text{-}400\text{ cm}^{-1}$.

- **Raman Spectroscopy:** A crystalline sample is placed in a capillary tube. The Raman spectrum is recorded using a Raman spectrometer with laser excitation (e.g., 785 nm).

This guide provides a foundational understanding of the chemical structure and characterization of **trihydro(trimethylamine)aluminium**, offering valuable data and protocols for researchers in the field.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com